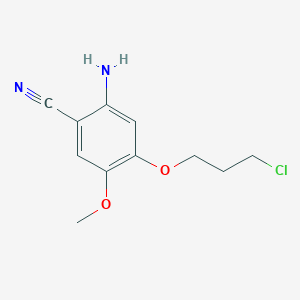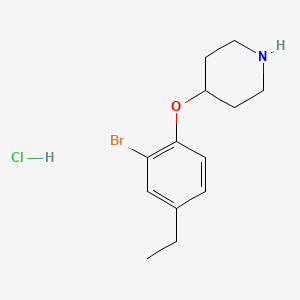
4-bromo-N-(tert-butyl)-2-nitroaniline
Vue d'ensemble
Description
4-Bromo-N-(tert-butyl)-2-nitroaniline, also known as 4-bromo-N-t-butyl-2-nitroaniline, is an organic compound with a molecular formula of C10H15BrN2O2. It is a colorless solid that is soluble in organic solvents and is used in organic synthesis. This compound is a useful reagent for the preparation of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Chemical Synthesis and Radical Formation
4-Bromo-N-(tert-butyl)-2-nitroaniline and its derivatives play a significant role in chemical synthesis. Marx and Rassat (2002) demonstrated the utility of a related compound in the hetero-Cope rearrangement process, leading to the synthesis of highly water-soluble nitroxides, which are stable free radicals useful in various chemical and biological applications (Marx & Rassat, 2002). Additionally, Kaneko et al. (1994) synthesized poly(phenylenevinylene) derivatives bearing a nitroxide radical, indicating its role in creating chemically stable polyradicals with potential applications in materials science (Kaneko et al., 1994).
Biophysical and Structural Biology Applications
Nitroxides, such as those derived from this compound, are broadly used as molecular probes in biophysics, structural biology, and biomedical research. Zhurko et al. (2020) highlighted the significance of nitroxides in understanding biological structures and functions, demonstrating their role in probing redox properties and chemical interactions in biological systems (Zhurko et al., 2020).
Development of Antimicrobial Agents
Compounds derived from this compound have potential applications in developing antimicrobial agents. Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, indicating the role of such compounds in the exploration of new antimicrobial drugs (Doraswamy & Ramana, 2013).
Application in Organic Magnetic Materials
Ferrer et al. (2001) explored the use of derivatives of this compound in the creation of organic magnetic materials. Their research contributed to the understanding of how such compounds can be used to develop materials with specific magnetic properties (Ferrer et al., 2001).
Environmental and Herbicide Degradation Studies
The study of the biodegradation of dinitroaniline herbicides, such as butralin which shares structural similarities with this compound, is crucial in environmental research. Ghatge et al. (2020) investigated a bacterium capable of degrading butralin, a dinitroaniline herbicide, providing insights into the environmental fate and potential remediation strategies for related compounds (Ghatge et al., 2020).
Fluorescent Sensors and Detection Applications
Compounds like this compound can be utilized in developing fluorescent sensors for detecting various substances. Han et al. (2020) synthesized compounds for selective sensing of nitro compounds, metal cations, and amino acids, demonstrating the potential of derivatives of this compound in sensory applications (Han et al., 2020).
Propriétés
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1135351-95-9 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)
![3-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440771.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1440773.png)
![7-hydroxy-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B1440775.png)
![3-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440777.png)
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)

![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)